molecular formula C8H8ClNO2 B1363645 Ethyl 3-chloroisonicotinate CAS No. 211678-96-5

Ethyl 3-chloroisonicotinate

Cat. No.: B1363645
CAS No.: 211678-96-5
M. Wt: 185.61 g/mol
InChI Key: VNSAFDGQUZWUFE-UHFFFAOYSA-N
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Description

Ethyl 3-chloroisonicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol.

Scientific Research Applications

Ethyl 3-chloroisonicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-tubercular and anti-inflammatory activities.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Safety and Hazards

Ethyl 3-chloroisonicotinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Ethyl 3-chloroisonicotinate is a chemical compound with the formula C8H8ClNO2 It is known to be aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

As a CYP1A2 inhibitor , it likely interacts with the CYP1A2 enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body.

Biochemical Pathways

Given its role as a CYP1A2 inhibitor , it may impact pathways involving the metabolism of drugs and other xenobiotics processed by this enzyme.

Pharmacokinetics

This compound has several pharmacokinetic properties :

Result of Action

As a CYP1A2 inhibitor , it may influence the activity of this enzyme, potentially affecting the metabolism of various substances within the body at a cellular level.

Biochemical Analysis

Biochemical Properties

Ethyl 3-chloroisonicotinate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450 1A2 (CYP1A2), where it acts as an inhibitor . This interaction affects the enzyme’s ability to metabolize various substrates, leading to altered biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This compound can modulate cell signaling pathways by interacting with key proteins and enzymes, leading to changes in cellular function. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition leads to a decrease in the metabolism of substrates that are typically processed by CYP1A2. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects underscore the importance of carefully controlling the dosage when using this compound in research studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . It interacts with CYP1A2, leading to the inhibition of its enzymatic activity and subsequent alterations in metabolic flux . Additionally, this compound can affect the levels of metabolites involved in oxidative stress responses and inflammatory pathways . These interactions highlight the complex role of this compound in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . These properties suggest that this compound can reach various tissues and exert its effects throughout the body. The distribution of this compound within cells is influenced by its interactions with specific transporters and binding proteins, which can affect its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . The subcellular localization of this compound is likely directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization patterns are crucial for understanding the biochemical and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloroisonicotinate can be synthesized through the esterification of 3-chloroisonicotinic acid with ethanol in the presence of a suitable catalyst. One common method involves refluxing 3-chloroisonicotinic acid with ethanol and a catalytic amount of sulfuric acid . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification of 3-chloroisonicotinic acid with ethanol under controlled temperature and pressure conditions, followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloroisonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-chloroisonicotinic acid and ethanol under acidic or basic conditions.

    Reduction: The compound can be reduced to form ethyl 3-aminonicotinate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Ethyl 3-aminonicotinate, ethyl 3-thioisonicotinate.

    Hydrolysis: 3-chloroisonicotinic acid, ethanol.

    Reduction: Ethyl 3-aminonicotinate.

Comparison with Similar Compounds

Ethyl 3-chloroisonicotinate can be compared with other similar compounds, such as:

Uniqueness: The presence of the chlorine atom at the 3-position in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSAFDGQUZWUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376265
Record name Ethyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211678-96-5
Record name Ethyl 3-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3-chloro-isonicotinic acid (1.0 g, 6.35 mmol) in thionyl chloride (10 ml) was heated under reflux for 2.5 hours. After cooling to ambient temperature, the solution was concentrated to dryness and then azeotroped with toluene (10 ml) to afford an oil. The resultant oil was added dropwise over 10 minutes to a cooled (0° C.) solution of ethanol (15 ml) and DIPEA (5 ml). The reaction was stirred at room temperature for 18 hours then concentrated in vacuo before water (20 ml) was added. The solution was extracted with ethyl acetate (30 ml) and the organic phase was dried over sodium sulfate then concentrated to give the title compound as an orange oil (1.1 g, 94%). 1H NMR (CDCl3, 400 MHz) 8.72 (s, 1H), 8.59 (d, J=4.9 Hz, 1H), 7.63 (dd, J=4.9 Hz, 0.5 Hz, 1H), 4.44 (q, J=7.3 Hz, 2H), 1.42 (t, J=7.3 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 3-chloroisonicotinic acid (18.6 mmol) in 120 mL EtOH and 3 mL conc. H2SO4 was heated to reflux overnight. The mixture was concentrated in vacuo, redissolved in aq. NaHCO3 solution and extracted with EtOAc (2×). The combined organic layers were dried over MgSO4 and concentrated in vacuo to give the desired product as yellow oil;
Quantity
18.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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